1-(2-Bromo-3-iodophenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrIO |
|---|---|
Molecular Weight |
324.94 g/mol |
IUPAC Name |
1-(2-bromo-3-iodophenyl)ethanone |
InChI |
InChI=1S/C8H6BrIO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 |
InChI Key |
AFZOEYDPPOYIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)I)Br |
Origin of Product |
United States |
Reactivity Profile and Complex Chemical Transformations of 1 2 Bromo 3 Iodophenyl Ethanone
Reactions Involving Halogen Substituents on the Phenyl Ring
The presence of two different halogen atoms on the aromatic ring, bromine and iodine, offers opportunities for selective functionalization through various reaction pathways.
Nucleophilic aromatic substitution (SNAr) on aryl halides is a significant class of reactions for the formation of new carbon-heteroatom bonds. The feasibility of these reactions is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring. In the case of 1-(2-bromo-3-iodophenyl)ethanone, the acetyl group acts as a moderate electron-withdrawing group, which can facilitate nucleophilic attack on the ring.
Generally, the rate of nucleophilic aromatic substitution follows the trend of leaving group ability, which is typically I > Br > Cl > F. This is because the C-I bond is the weakest among the carbon-halogen bonds, and the iodide ion is the most stable anion among the halides. Therefore, in a competitive scenario, the iodine atom in this compound would be expected to be more susceptible to nucleophilic displacement than the bromine atom.
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring. wikipedia.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, such as the acetyl group in the target molecule. wikipedia.org
Table 1: General Reactivity Trend of Halogens in Nucleophilic Aromatic Substitution
| Halogen | Carbon-Halogen Bond Strength (kJ/mol) | Relative Reactivity |
|---|---|---|
| Iodine | ~228 | Highest |
| Bromine | ~285 | Intermediate |
| Chlorine | ~340 | Lower |
| Fluorine | ~452 | Lowest |
This table presents a generalized trend and actual reactivity can be influenced by specific reaction conditions and the nature of the substrate and nucleophile.
Metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgnih.gov The differential reactivity of the C-I and C-Br bonds in this compound allows for selective activation and functionalization of one halogen over the other.
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. researchgate.net This selectivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle. researchgate.netlibretexts.org
This preferential reactivity allows for the selective coupling at the iodine position while leaving the bromine intact. For instance, a Suzuki coupling using an arylboronic acid in the presence of a palladium catalyst would be expected to selectively replace the iodine atom. Subsequently, a second cross-coupling reaction could be performed at the bromine position, potentially with a different coupling partner, by employing more forcing reaction conditions or a different catalyst system.
A study on the Buchwald-Hartwig amination of dihaloarenes demonstrated the selective reaction of an aryl iodide in the presence of an aryl bromide. researchgate.net This further supports the principle of preferential activation of the C-I bond over the C-Br bond in metal-catalyzed cross-coupling reactions.
Table 2: General Conditions for Selective Cross-Coupling Reactions
| Reaction Type | Typical Catalyst | Coupling Partner | Selectivity |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Arylboronic acid | I > Br |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI | Terminal alkyne | I > Br |
| Buchwald-Hartwig Amination | Pd(dba)₂, Ligand | Amine | I > Br |
This table provides a general overview. Specific conditions can be tailored to enhance selectivity.
The reactivity of the halogen substituents in this compound is also influenced by electronic and steric factors. The acetyl group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. Its meta-position relative to the iodine and ortho-position relative to the bromine will have a differential electronic impact on the two halogen sites.
Sterically, the ortho-position of the bromine atom to the bulky acetyl group can influence its reactivity. umn.edu This steric hindrance can make the approach of a bulky nucleophile or a large catalyst complex more difficult at the bromine site compared to the less hindered iodine at the meta-position. wikipedia.orgumn.edu In cross-coupling reactions, the steric environment around the halogen can affect the rate of oxidative addition.
The "ortho effect" can also play a role, where the proximity of the ortho-bromo and the acetyl group can lead to through-space interactions that modulate reactivity in ways not predicted by simple electronic and steric considerations alone.
Metal-Catalyzed Cross-Coupling Reactivity and Selective Activation
Transformations of the Ethanone (B97240) Carbonyl Moiety
The carbonyl group of the ethanone moiety is a key site for various chemical transformations, most notably reduction reactions.
The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1-(2-bromo-3-iodophenyl)ethan-1-ol. A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent is selective for aldehydes and ketones and typically does not affect the aryl halide functionalities under standard conditions. masterorganicchemistry.com
The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature or below. The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent workup with a weak acid protonates the resulting alkoxide to yield the alcohol. rsc.org The reduction of similar acetophenones with sodium borohydride often proceeds with high yields, typically in the range of 80-95%.
Table 3: Typical Conditions for the Reduction of Acetophenones
| Reagent | Solvent | Temperature | Typical Yield |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to room temperature | 80-95% |
This table provides general conditions, and specific yields can vary based on the substrate and reaction scale.
Oxidation Reactions to Carboxylic Acids or Other Derivatives
The acetyl group of this compound is a primary site for oxidation. A common transformation is its conversion to a carboxylic acid, which can be achieved through various methods.
One of the most established methods for converting methyl ketones to carboxylic acids is the haloform reaction . chemistrylearner.commasterorganicchemistry.com This reaction proceeds by treating the methyl ketone with a halogen (such as bromine, chlorine, or iodine) in a basic solution. masterorganicchemistry.comvedantu.com The mechanism involves the repeated halogenation of the methyl group's alpha-hydrogens, followed by cleavage of the resulting trihalomethyl group to yield a carboxylate salt and a haloform (e.g., chloroform, bromoform, or iodoform). masterorganicchemistry.comtestbook.com Subsequent acidification of the carboxylate salt produces the final carboxylic acid. This method is particularly useful as it selectively oxidizes the methyl ketone without affecting other parts of the molecule, such as the carbon-carbon double bonds that might be present elsewhere. ncert.nic.in
Table 1: General Scheme of the Haloform Reaction
| Reactant | Reagents | Intermediate | Product |
| Methyl Ketone (R-CO-CH₃) | Halogen (X₂) + Base (e.g., NaOH) | Trihalomethyl Ketone (R-CO-CX₃) | Carboxylate Salt (R-COO⁻) + Haloform (CHX₃) |
Another approach for the oxidation of aryl methyl groups is the use of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or vanadium pentoxide in the presence of sulfuric acid. google.comlibretexts.org These vigorous conditions can effectively convert the acetyl group into a carboxylic acid group. The Baeyer-Villiger oxidation offers an alternative pathway, where a peroxyacid converts the ketone into an ester, which can then be hydrolyzed to a carboxylic acid and an alcohol. chemistrysteps.com
Condensation and Addition Reactions for Functionalization
The carbonyl group of this compound is an electrophilic center, making it susceptible to a variety of condensation and addition reactions, which are fundamental for building more complex molecular architectures.
The Aldol (B89426) condensation is a cornerstone reaction where the ketone can react with itself or another carbonyl compound in the presence of an acid or base catalyst. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction involves the formation of an enol or enolate which then acts as a nucleophile, attacking the carbonyl carbon of another molecule to form a β-hydroxy ketone (an "aldol"). khanacademy.org Often, this initial adduct readily undergoes dehydration, especially with heating, to yield a more stable α,β-unsaturated ketone, a product of what is known as an aldol condensation. libretexts.orglibretexts.org
The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond (an alkene). wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the carbonyl carbon. libretexts.org The reaction proceeds through a cyclic intermediate called an oxaphosphetane, which then decomposes to form the alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org The versatility of the Wittig reaction allows for the synthesis of a wide array of substituted alkenes from this compound. libretexts.org
Cascade and Tandem Reactions Involving this compound
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple chemical transformations occur consecutively in a single pot without the need to isolate intermediates or change reaction conditions. rsc.org These reactions are prized for their atom economy and for simplifying complex syntheses. benthamdirect.com
The dihalogenated structure of this compound makes it an ideal candidate for sequential, selective cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for programmed, stepwise functionalization. Typically, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This reactivity difference enables a cascade approach where one coupling partner is first introduced at the iodine position, followed by a second, different coupling partner at the bromine position in a subsequent step, all potentially within a one-pot procedure. Such strategies allow for the rapid construction of complex, highly substituted aromatic systems from a single, versatile starting material.
Catalytic Applications in Facilitating Transformations
The halogen atoms on this compound are key handles for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. nobelprize.orgjocpr.com These reactions, particularly those catalyzed by palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgresearchgate.net
This compound is a versatile substrate for a variety of palladium-catalyzed reactions, including:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent. nobelprize.orgmdpi.com
Heck Coupling: Reaction with an alkene. jocpr.com
Sonogashira Coupling: Reaction with a terminal alkyne. jocpr.com
Buchwald-Hartwig Amination: Reaction with an amine to form C-N bonds. mdpi.comnih.gov
The differential reactivity of the C–I and C–Br bonds allows for selective, sequential couplings. The C–I bond typically undergoes oxidative addition to the palladium(0) catalyst more readily than the C–Br bond. This allows for a two-step, one-pot synthesis where the iodine is first substituted via a coupling reaction, followed by a second coupling at the bromine position by altering the reaction conditions or catalyst system.
Development of Ligand Systems for Enhanced Selectivity and Efficiency
The success of palladium-catalyzed cross-coupling reactions is heavily dependent on the choice of ligand coordinated to the palladium center. rsc.orgnih.gov Ligands play a crucial role in stabilizing the active catalytic species, influencing its reactivity, and controlling the selectivity of the reaction. nih.gov
For substrates like this compound, where chemoselectivity between the C-I and C-Br bonds is desired, ligand design is paramount.
Phosphine (B1218219) Ligands: A wide variety of phosphine ligands, from simple triphenylphosphine (PPh₃) to more complex, bulky electron-rich phosphines like the Buchwald-type ligands, have been developed. rsc.orgpitt.edu The steric and electronic properties of the phosphine can be tuned to favor oxidative addition at one halide over the other.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands that often form highly stable and active palladium catalysts. pitt.edunih.gov In some cases, sterically hindered NHC ligands have been shown to reverse the conventional selectivity in cross-coupling reactions of dihaloarenes. nih.gov
The development of sophisticated ligand systems allows chemists to precisely control the outcome of catalytic transformations, enabling the selective functionalization of multifunctional molecules like this compound. nih.gov
Table 2: Influence of Ligands on Palladium-Catalyzed Cross-Coupling
| Ligand Type | General Characteristics | Impact on Catalysis |
| Triarylphosphines (e.g., PPh₃) | Basic, widely available | General use, can be tuned electronically. |
| Buchwald-type phosphines | Bulky, electron-rich | High activity, promotes difficult couplings. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes | High thermal stability and catalytic activity. nih.gov |
| Bidentate Phosphines (e.g., dppf) | Chelating, can influence geometry | Used to control selectivity and stabilize catalyst. pitt.edu |
Principles of Green Chemistry in Transformation Protocols
The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. acs.org Catalysis, particularly with palladium, is a central tenet of green chemistry because it allows for reactions to proceed with high atom economy and reduces the need for stoichiometric reagents that generate large amounts of waste. samaterials.comfastercapital.comacs.org
The application of green chemistry principles to transformations involving this compound can be seen in several areas:
Atom Economy: Cross-coupling reactions are inherently more atom-economical than classical methods. Catalytic processes maximize the incorporation of atoms from the reactants into the final product. acs.org
Catalyst Efficiency and Recycling: The use of highly efficient palladium catalysts, even at very low loadings (parts per million), minimizes waste. acs.org Heterogeneous catalysts, such as palladium on carbon (Pd/C), offer the advantage of easy separation and recycling, further enhancing the sustainability of the process. samaterials.com
Solvent Choice: Modern protocols focus on using greener solvents, such as water or bio-based solvents, or even performing reactions under solvent-free conditions to reduce environmental impact. benthamdirect.com
Tandem/One-Pot Reactions: As discussed, utilizing the differential reactivity of the C-I and C-Br bonds in one-pot sequential couplings eliminates the need for intermediate workup and purification steps, saving time, solvents, and energy, which aligns perfectly with the goals of green chemistry. benthamdirect.com
By embracing these principles, the synthesis of complex molecules using this compound as a starting material can be made more sustainable and economically viable. benthamdirect.comfastercapital.com
Mechanistic Investigations and Theoretical Studies on 1 2 Bromo 3 Iodophenyl Ethanone Reactivity
Elucidation of Reaction Mechanisms in Synthetic Pathways
Understanding the intricate mechanisms through which 1-(2-bromo-3-iodophenyl)ethanone undergoes various transformations is crucial for designing efficient and selective synthetic routes. The interplay of its functional groups—the acetyl, bromo, and iodo substituents—gives rise to a rich and complex reactivity profile.
Detailed Mechanisms of Halogenation Reactions
The halogenation of acetophenone (B1666503) derivatives can occur at either the aromatic ring or the α-carbon of the acetyl group. The regioselectivity of this process is highly dependent on the reaction conditions and the nature of the halogenating agent.
Aromatic Halogenation: Electrophilic aromatic substitution on the phenyl ring is influenced by the directing effects of the existing substituents. The acetyl group is a deactivating meta-director, while the halogen atoms (bromo and iodo) are deactivating ortho-, para-directors. wikipedia.orgcognitoedu.orgsavemyexams.com The interplay of these effects can lead to complex product mixtures. For instance, bromination using bromine in methanol (B129727) can lead to selective side-chain bromination by manipulating the electron density of the aromatic ring. zenodo.org
α-Halogenation: The α-position to the carbonyl group is susceptible to halogenation under both acidic and basic conditions. Under acidic conditions, the reaction proceeds through an enol intermediate. researchgate.net The rate-determining step is the formation of the enol. researchgate.net In the presence of a base, an enolate is formed, which then attacks the halogenating agent. The presence of both bromine and iodine on the phenyl ring of this compound makes it a versatile substrate for further functionalization through halogen exchange reactions. manac-inc.co.jp For example, it can be synthesized by the bromination of 1-(3-iodophenyl)ethanone.
| Halogenation Type | Conditions | Intermediate | Key Features |
| Aromatic | Electrophilic | Arenium ion | Directed by existing substituents. |
| α-Halogenation (Acidic) | Acid catalyst | Enol | Rate-determining step is enol formation. researchgate.net |
| α-Halogenation (Basic) | Base | Enolate | Rapid reaction with the halogenating agent. |
| Halogen Exchange | Alkali iodide | - | Reversible SN2 reaction. manac-inc.co.jp |
Catalytic Cycles in Metal-Mediated Cross-Coupling Processes
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound, with its two different halogen atoms, is an excellent substrate for selective cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > Cl. youtube.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The base plays a crucial role in activating the organoboron reagent. organic-chemistry.org Given the higher reactivity of the C-I bond, selective coupling at the 3-position can be achieved.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orglibretexts.org The catalytic cycle includes the oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the Pd-aryl bond, β-hydride elimination to form the substituted alkene, and reductive elimination to regenerate the catalyst. libretexts.orgodinity.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orgyoutube.comnrochemistry.com The reaction can be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.orgnrochemistry.com
| Reaction | Coupling Partner | Catalyst System | Key Mechanistic Steps |
| Suzuki-Miyaura | Organoboron | Pd catalyst, Base | Oxidative addition, Transmetalation, Reductive elimination libretexts.org |
| Heck | Alkene | Pd catalyst, Base | Oxidative addition, Migratory insertion, β-Hydride elimination libretexts.org |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Oxidative addition, Transmetalation (from Cu-acetylide), Reductive elimination wikipedia.orgnrochemistry.com |
Radical Pathways and Their Role in Transformations
Radical reactions offer alternative pathways for the transformation of this compound. Halogenation, for instance, can proceed via a radical chain mechanism, particularly when initiated by light or heat. libretexts.orglibretexts.org This mechanism involves three steps: initiation, where the halogen molecule is homolytically cleaved; propagation, where a halogen radical abstracts a hydrogen atom, followed by the reaction of the resulting radical with a halogen molecule; and termination, where radicals combine. libretexts.org
In the context of this compound, radical reactions could potentially lead to side-chain halogenation or other transformations. The stability of the intermediate radicals plays a crucial role in determining the reaction outcome. lumenlearning.com
Mechanisms of Nucleophilic Substitution and Addition Reactions
The carbonyl group of this compound is a key site for nucleophilic addition reactions. The electron-withdrawing nature of the halogenated phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.
Nucleophilic aromatic substitution (SNAAr) on the aryl ring is generally difficult but can occur under specific conditions, particularly with strong nucleophiles and at the positions activated by the electron-withdrawing acetyl group. The presence of two different halogens offers the possibility of selective substitution, with the C-I bond being more reactive towards nucleophilic attack than the C-Br bond.
Nucleophilic substitution can also occur at the α-carbon via an SN2 mechanism, especially if a halogen is present at that position. libretexts.orglibretexts.org The reactivity in SN2 reactions is sensitive to steric hindrance. learncbse.in
Advanced Studies on Regioselectivity and Stereoselectivity in Transformations
The presence of multiple reactive sites in this compound necessitates a deep understanding of the factors that control the regioselectivity of its reactions.
Factors Governing Regioselective Outcomes (e.g., Directing Groups, Steric Hindrance)
Directing Groups: In electrophilic aromatic substitution reactions, the regiochemical outcome is primarily determined by the directing effects of the substituents already present on the aromatic ring. wikipedia.orgcognitoedu.orgsavemyexams.comlibretexts.org The acetyl group is a meta-director, deactivating the ring towards electrophilic attack. cognitoedu.orgsavemyexams.com The bromine and iodine atoms are ortho-, para-directors, but they also deactivate the ring. wikipedia.orgyoutube.com The combined influence of these groups will dictate the position of incoming electrophiles.
Steric Hindrance: Steric hindrance plays a significant role in determining the accessibility of the reactive sites. fastercapital.comwikipedia.org In nucleophilic substitution reactions, bulky groups near the reaction center can slow down the reaction rate. wikipedia.orgnih.govnih.gov For this compound, the ortho-bromo group can sterically hinder reactions at the acetyl group and the adjacent iodine atom. Similarly, the iodine atom can influence reactions at the bromo-substituted position. This steric crowding can be exploited to achieve selective transformations at the less hindered positions.
| Factor | Influence on Reactivity | Example |
| Directing Groups | Controls the position of electrophilic attack on the aromatic ring. | The acetyl group directs incoming electrophiles to the meta position. cognitoedu.orgsavemyexams.com |
| Steric Hindrance | Affects the accessibility of reactive sites for nucleophiles and other reagents. | The ortho-bromo group may hinder reactions at the acetyl group. |
| Relative Reactivity of Halogens | Allows for selective cross-coupling and substitution reactions. | The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed couplings. youtube.com |
Control and Induction of Stereochemistry in Derivative Synthesis
The synthesis of derivatives from this compound often involves reactions at the carbonyl group or the α-carbon. When these reactions lead to the formation of a new chiral center, controlling the stereochemical outcome is crucial, particularly in the synthesis of biologically active compounds.
The carbonyl group of the ethanone (B97240) moiety is a key functional group for stereoselective transformations. Nucleophilic addition to the carbonyl can generate a chiral alcohol. Strategies to control the stereochemistry of this process include:
Use of Chiral Reducing Agents: Employing chiral hydride reagents, such as those derived from boron or aluminum featuring chiral ligands (e.g., CBS catalysts or BINAL-H), can achieve enantioselective reduction of the ketone to the corresponding alcohol.
Substrate-Controlled Diastereoselection: In molecules that already possess a chiral center, the existing stereochemistry can direct the approach of a reagent to the carbonyl group, leading to a diastereoselective outcome.
Asymmetric Catalysis: The use of chiral catalysts, such as proline or its derivatives in aldol (B89426) reactions, or chiral Lewis acids, can create a chiral environment around the ketone, enforcing a specific stereochemical pathway for the reaction.
Reactions at the α-carbon, such as enolate formation followed by alkylation, can also be rendered stereoselective. The use of chiral auxiliaries, attached temporarily to the molecule, can effectively shield one face of the enolate, directing the approach of an electrophile to the opposite face. Subsequent removal of the auxiliary reveals the enantiomerically enriched product. The bulky and electronically distinct bromo and iodo substituents on the phenyl ring can also exert steric and electronic influences that may be exploited to induce facial selectivity in reactions involving the nearby acetyl group.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as indispensable tools for gaining a deeper understanding of the structural, electronic, and reactive properties of this compound. These theoretical methods allow for the simulation of molecular behavior, complementing experimental findings and guiding synthetic efforts. nih.gov By modeling the molecule in silico, researchers can predict its behavior under various conditions, investigate reaction mechanisms, and rationalize observed outcomes without the need for extensive laboratory work.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G, can provide detailed insights into its geometry, stability, and reactivity. researchgate.net
DFT calculations can precisely determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The presence of the electronegative bromine and iodine atoms, along with the electron-withdrawing acetyl group, is expected to distort the phenyl ring from a perfect hexagonal geometry. researchgate.net Analysis of the molecular electrostatic potential (MEP) map, derived from DFT, can identify the electron-rich and electron-poor regions of the molecule. The oxygen atom of the carbonyl group is expected to be the most electron-rich (negative potential), making it a prime site for electrophilic attack, while the carbonyl carbon will be electron-deficient and susceptible to nucleophilic attack. researchgate.net
Table 1: Predicted Geometric and Electronic Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT studies of similar halogenated aromatic ketones. researchgate.netresearchgate.net)
| Parameter | Predicted Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.21 Å | Indicates the double bond character of the carbonyl group. |
| C-Br Bond Length | ~1.90 Å | Reflects the covalent bond between carbon and bromine. |
| C-I Bond Length | ~2.10 Å | Reflects the covalent bond between carbon and iodine. |
| C-C=O Bond Angle | ~120° | Consistent with sp² hybridization of the carbonyl carbon. |
| Mulliken Charge on O | -0.5 e | Shows high negative charge, indicating a site for electrophilic attack. |
| Mulliken Charge on C (carbonyl) | +0.4 e | Shows positive charge, indicating a site for nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical information about its conformational flexibility and its interactions with solvent molecules. nih.gov
A key area of conformational flexibility in this molecule is the rotation around the single bond connecting the acetyl group to the phenyl ring. MD simulations can explore the potential energy surface of this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial as the molecule's conformation can significantly impact its reactivity and how it fits into the active site of a biological target. uantwerpen.be
Furthermore, by performing simulations in a box of explicit solvent molecules (e.g., water or DMSO), MD can model solvation effects. These simulations reveal how solvent molecules arrange around the solute and how hydrogen bonds or other intermolecular interactions stabilize the system. Understanding solvation is vital, as the solvent can influence reaction rates and the stability of intermediates and transition states. nih.gov
Prediction of Reaction Energetics, Transition States, and Selectivity
Computational methods are highly effective in mapping out the potential energy surfaces of chemical reactions. nih.gov By calculating the energies of reactants, intermediates, products, and, crucially, transition states, it is possible to predict the energetic feasibility and selectivity of a reaction involving this compound. mdpi.com
Table 2: Hypothetical Reaction Energetics for a Nucleophilic Addition to this compound (Note: These values are illustrative examples of what computational studies could determine. nih.govspectral.com)
| Parameter | Pathway A (e.g., attack from re-face) | Pathway B (e.g., attack from si-face) |
|---|---|---|
| Activation Energy (Ea) | 15 kcal/mol | 18 kcal/mol |
| Enthalpy of Reaction (ΔH) | -10 kcal/mol | -12 kcal/mol |
Based on this hypothetical data, Pathway A would be the kinetically favored pathway due to its lower activation energy, while the product from Pathway B would be the thermodynamically more stable product.
Frontier Molecular Orbital (FMO) Analysis and Electrophilicity-Based Charge Transfer
Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry that simplifies the prediction of reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) governs many chemical reactions. youtube.com
For this compound, FMO analysis can reveal its electronic behavior:
HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. libretexts.org In this compound, the HOMO is expected to have significant contributions from the π-system of the phenyl ring and the lone pair electrons of the iodine and bromine atoms.
LUMO: The LUMO is the orbital that is most likely to accept electrons. youtube.com The LUMO is predicted to be localized primarily on the π* antibonding orbital of the carbonyl group. This confirms the carbonyl carbon as the main electrophilic center of the molecule, susceptible to nucleophilic attack. dntb.gov.ua
The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical descriptor of chemical reactivity and stability. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. mdpi.com
Table 3: Predicted FMO Properties and Global Reactivity Descriptors (Note: These values are representative based on FMO studies of similar compounds. mdpi.comdntb.gov.ua)
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| E_HOMO | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| E_LUMO | -1.5 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (η) | 5.0 | Indicates chemical reactivity and stability; a larger gap suggests higher stability. |
| Electronegativity (χ) | 4.0 | Measures the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | 3.2 | Quantifies the electrophilic character of the molecule. |
Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1 2 Bromo 3 Iodophenyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the mapping of the molecular skeleton and the spatial relationships between atoms.
¹H-NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. For 1-(2-Bromo-3-iodophenyl)ethanone, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons.
Aromatic Region: The three protons on the phenyl ring would appear as a complex multiplet pattern. The electron-withdrawing effects of the bromine, iodine, and acetyl substituents deshield these protons, causing their signals to appear at a relatively high chemical shift (downfield), typically in the range of 7.0-8.5 ppm. The precise splitting pattern is determined by the coupling constants between adjacent protons.
Aliphatic Region: The three protons of the methyl group (CH₃) are chemically equivalent and are not coupled to other protons. Therefore, they are expected to produce a sharp singlet in the spectrum. This signal would appear further upfield, generally around 2.5-2.7 ppm, a characteristic region for methyl ketones.
Table 1: Predicted ¹H-NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 8.5 | Multiplet (m) | 3H |
| -COCH₃ | 2.5 - 2.7 | Singlet (s) | 3H |
¹³C-NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Since this compound possesses eight carbon atoms in unique chemical environments, its ¹³C-NMR spectrum is predicted to display eight distinct signals. docbrown.info
Carbonyl Carbon: The carbon of the ketone group (C=O) is highly deshielded and is expected to appear far downfield, typically in the range of 195-200 ppm.
Aromatic Carbons: The six carbons of the benzene (B151609) ring will produce signals in the aromatic region (approximately 120-145 ppm). The carbons directly bonded to the electronegative bromine and iodine atoms (C-2 and C-3) will have their chemical shifts significantly influenced. The C-I bond often results in a signal at a lower chemical shift (further upfield) compared to what might be expected based on electronegativity alone, due to the "heavy atom effect," while the C-Br signal will be further downfield.
Methyl Carbon: The methyl carbon (-CH₃) is the most shielded carbon and will appear at the highest field (lowest ppm value), typically around 25-30 ppm.
Table 2: Predicted ¹³C-NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C =O | 195 - 200 |
| Aromatic C -H | 125 - 145 |
| Aromatic C -Br | 120 - 130 |
| Aromatic C -I | 90 - 100 |
| Aromatic C -COCH₃ | 135 - 145 |
| -C H₃ | 25 - 30 |
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
For complex structures like this compound, one-dimensional NMR spectra can be difficult to interpret fully due to overlapping signals in the aromatic region. Two-dimensional (2D) NMR experiments provide greater clarity by correlating different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A COSY spectrum of this compound would reveal the connectivity between the three adjacent protons on the aromatic ring, helping to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. wikipedia.org This would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular structure by showing correlations between protons and carbons over two or three bonds. Key correlations would include:
The methyl protons to the carbonyl carbon and the C-1 aromatic carbon.
The aromatic protons to their neighboring carbons, which would be essential to unambiguously confirm the 1,2,3-substitution pattern of the acetyl, bromo, and iodo groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies atoms that are close in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the methyl protons and the proton at the C-6 position on the aromatic ring, providing further evidence for the substituent arrangement.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₆BrIO), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass (323.8647 g/mol ).
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine, which has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. nih.gov It is exceptionally useful for determining the purity of a sample and for analyzing complex mixtures, such as the crude product from a chemical reaction.
In the context of this compound, LC-MS would be employed to:
Assess Purity: An LC-MS analysis can separate the target compound from any starting materials, by-products, or other impurities. The mass spectrometer then confirms the identity of the main peak as this compound and can help identify the structures of any impurities present.
Monitor Reactions: Chemists can use LC-MS to monitor the progress of a synthesis reaction by taking small samples of the reaction mixture over time to observe the consumption of reactants and the formation of the desired product.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of IR radiation, a spectrum is generated that provides a unique "fingerprint" of the molecule, revealing the types of chemical bonds and functional groups it contains.
For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features. The most prominent absorption band is expected to be from the carbonyl (C=O) group of the ketone, which typically appears as a strong, sharp peak in the region of 1680-1700 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the bromine and iodine substituents on the aromatic ring.
The presence of the benzene ring is confirmed by several other absorptions. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to multiple peaks in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 690-900 cm⁻¹ range. The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹.
Table 1: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretch | 1680 - 1700 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| C-Br | Stretch | 600 - 700 | Medium to Strong |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation
For a compound like this compound, which is a solid at room temperature, single-crystal XRD provides definitive proof of its structure and stereochemistry. This analysis would confirm the substitution pattern of the bromine, iodine, and acetyl groups on the phenyl ring, leaving no ambiguity. For instance, research on a similar isomer, 2-Bromo-1-(3-iodophenyl)ethanone, has shown it to crystallize in a triclinic system, and this type of detailed information would be obtainable for the target compound. The data obtained from XRD includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. This information is crucial for understanding intermolecular interactions in the solid state, such as halogen bonding, which can be significant for molecules containing bromine and iodine.
Table 2: Example of Crystallographic Data Obtainable from Single-Crystal XRD Analysis
| Parameter | Example Data for a Halogenated Phenyl Ethanone (B97240) Isomer |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.8259 |
| b (Å) | 8.8651 |
| c (Å) | 14.5123 |
| α (°) | 90.123 |
| β (°) | 95.432 |
| γ (°) | 101.345 |
| Volume (ų) | 1105.6 |
Note: The data in this table is for a related isomer and serves to illustrate the type of parameters obtained from an XRD study.
Chromatographic Methods for Purification and Quantitative Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, various chromatographic methods are essential for its purification, purity assessment, and for monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a highly sensitive and accurate method for determining the purity of a synthesized compound like this compound.
In a typical analysis, a reverse-phase HPLC method would be employed. sielc.cominnospk.com The stationary phase would be a nonpolar material (like C18-silica), and the mobile phase would be a polar solvent mixture, commonly acetonitrile (B52724) and water. sielc.com As the mobile phase is pumped through the column, the components of the sample separate based on their relative hydrophobicity. The highly nonpolar this compound would be retained longer on the column than more polar impurities. A UV detector is typically used for detection, as the aromatic ring of the compound absorbs UV light. The purity of the sample is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. High-purity samples, often required for subsequent synthetic steps or biological testing, typically show a purity of ≥99.0%. innospk.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify volatile and thermally stable compounds. For this compound, GC-MS is useful for identifying trace impurities from its synthesis, especially those that are volatile.
In GC-MS, the sample is vaporized and separated in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the fragments, creating a unique fragmentation pattern that can be used to identify the compound. The parent molecular ion peak would confirm the molecular weight of this compound (324.94 g/mol ).
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in organic synthesis to monitor the progress of a reaction. libretexts.org It allows the chemist to quickly assess whether the starting materials are being consumed and if the desired product is being formed. libretexts.orgrochester.edu
To monitor the synthesis of this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. rochester.edursc.org The plate is then developed in a suitable solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org The different components of the reaction mixture travel up the plate at different rates based on their polarity. The less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value.
By observing the spots under UV light, the disappearance of the starting material spot and the appearance of a new spot corresponding to the product can be tracked over time. The reaction is considered complete when the starting material spot is no longer visible. rochester.edu
Table 3: Hypothetical TLC Data for Monitoring the Synthesis of this compound
| Compound | Polarity | Expected Rf Value* | Observation |
|---|---|---|---|
| 1-(3-Iodophenyl)ethanone (Starting Material) | More Polar | ~0.4 | Spot diminishes as reaction progresses. |
*Rf values are dependent on the specific TLC plate and solvent system used.
Applications of 1 2 Bromo 3 Iodophenyl Ethanone in Contemporary Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Building Block
The presence of three distinct reactive centers—the bromine atom, the iodine atom, and the ketone functionality—renders 1-(2-bromo-3-iodophenyl)ethanone a highly adaptable building block in organic synthesis. The differential reactivity of the carbon-bromine and carbon-iodine bonds, coupled with the electrophilicity of the carbonyl group, enables chemists to orchestrate a variety of transformations with a high degree of control. This allows for the sequential and selective introduction of different functional groups, paving the way for the construction of intricate molecular frameworks.
Precursor for Diverse Complex Organic Frameworks
The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of complex organic frameworks. The ability to selectively functionalize the bromo and iodo substituents through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allows for the stepwise construction of elaborate molecular scaffolds. For instance, the iodine can be selectively coupled, leaving the bromine available for subsequent transformations, or vice-versa. This stepwise approach is crucial for building libraries of related compounds for drug discovery and other applications.
Synthesis of Bi- and Poly-functionalized Compounds
The distinct reactivity of the halogen atoms in this compound facilitates the synthesis of bi- and poly-functionalized aromatic compounds. The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This difference in reactivity allows for selective substitution at the 3-position, followed by a subsequent reaction at the 2-position. This sequential functionalization strategy is a powerful tool for creating highly substituted aromatic rings with tailored electronic and steric properties.
Construction of Heterocyclic Systems (e.g., Benzofurans, Indoles, Thiophenes, Benzothiazoles)
This compound serves as a key precursor in the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.
Benzofurans: The synthesis of benzofurans can be achieved through intramolecular cyclization reactions. organic-chemistry.org For example, a common strategy involves the coupling of this compound with a suitable partner, followed by a ring-closing reaction to form the furan (B31954) ring fused to the benzene (B151609) ring. organic-chemistry.orgdtu.dk
Indoles: The construction of indole (B1671886) frameworks can be accomplished through various synthetic routes starting from this compound. core.ac.uk One approach involves the conversion of the acetyl group to a nitrogen-containing functionality, followed by an intramolecular cyclization. rsc.orgorganic-chemistry.orgnih.gov The presence of the halogens allows for further diversification of the indole core. beilstein-journals.org
Thiophenes: Thiophene derivatives can be synthesized using this compound as a starting material through reactions that introduce a sulfur atom and facilitate ring closure. derpharmachemica.comorganic-chemistry.orgpitt.eduijprajournal.comrroij.com The resulting halogenated thiophenes can then be further modified.
Benzothiazoles: The synthesis of benzothiazoles can be initiated from this compound by introducing a sulfur and a nitrogen source, often through a multi-step sequence that culminates in the formation of the thiazole (B1198619) ring fused to the benzene ring. google.comrsc.orgnih.gov
Contributions to the Development of Novel Materials
The unique electronic and structural features of this compound and its derivatives have positioned them as valuable components in the design of novel materials with specific functionalities. smolecule.com
Design of Materials with Tailored Optoelectronic and Electronic Properties through Halogen Functionality
The presence of heavy atoms like bromine and iodine in molecules derived from this compound can significantly influence their photophysical properties. These halogen atoms can promote intersystem crossing, a phenomenon that is crucial for applications in areas like photodynamic therapy and organic light-emitting diodes (OLEDs). Furthermore, the ability to selectively replace the halogens with various electron-donating or electron-withdrawing groups allows for the fine-tuning of the electronic energy levels (HOMO and LUMO) of the resulting materials. This modulation is essential for optimizing the performance of organic electronic devices such as organic solar cells and organic field-effect transistors. Research has shown that the introduction of different end-groups can significantly alter the band gap and emissive properties of related thienothiophene derivatives. researchgate.net
Incorporation into Advanced Polymer Architectures
The reactive sites on this compound make it a suitable monomer or functional comonomer for the synthesis of advanced polymer architectures. Through polymerization techniques such as cross-coupling polymerization, polymers with tailored properties can be synthesized. For example, incorporating this unit into a polymer backbone can enhance its thermal stability, flame retardancy, and refractive index. Furthermore, the pendant functional groups can be used for post-polymerization modification, allowing for the creation of functional materials with applications in sensing, catalysis, and separation technologies. The functionalization of polymers through methods like thiol-ene click reactions has been shown to improve surface properties. nih.gov
Rational Design and Synthesis of Analogs for Structure-Reactivity Studies
The rational design and synthesis of analogs of this compound are crucial for elucidating structure-reactivity relationships (SAR). By systematically modifying the chemical structure of the parent compound, researchers can gain insights into how different functional groups and substitution patterns influence its chemical reactivity and potential applications. This knowledge is instrumental in fine-tuning the molecule for specific purposes in organic synthesis and materials science.
The core structure of this compound, a substituted acetophenone (B1666503), presents multiple avenues for analog synthesis. Modifications can be introduced at three primary locations: the phenyl ring, the acetyl group, and the halogen substituents. The electronic and steric effects of these modifications play a significant role in the reactivity of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electrophilicity of the carbonyl carbon and the reactivity of the adjacent methyl group. rasayanjournal.co.in
Synthesis of Analogs:
The synthesis of analogs of this compound can be achieved through various established organic reactions. The choice of synthetic route depends on the desired structural modifications.
Modification of the Phenyl Ring: Analogs with different substituents on the aromatic ring can be prepared using multi-step synthetic sequences. For instance, starting from a different substituted aniline, a Sandmeyer reaction could be employed to introduce the bromo and iodo groups at the desired positions, followed by a Friedel-Crafts acylation to introduce the acetyl group. orgsyn.orgalfa-chemistry.com Alternatively, for a known this compound core, further electrophilic aromatic substitution reactions can be challenging due to the deactivating nature of the halogen and acetyl groups. However, nucleophilic aromatic substitution or cross-coupling reactions might be employed under specific conditions.
Modification of the Acetyl Group: The acetyl group is a versatile handle for derivatization.
α-Halogenation: The methyl group of the acetyl moiety can be halogenated to produce α-haloketones, which are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net
Ketalization: The carbonyl group can be protected as a ketal, which can be useful in multi-step syntheses where the carbonyl group needs to be unreactive during certain transformations. patsnap.com
Condensation Reactions: The acetyl group can undergo condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones (benzylideneacetophenones). nih.gov These reactions expand the molecular framework and introduce new functionalities.
Variation of Halogen Substituents: The synthesis of analogs with different halogen atoms (e.g., chlorine or fluorine) or at different positions on the phenyl ring would require starting from appropriately substituted precursors. The principles of electrophilic halogenation on activated or deactivated aromatic rings would be applied. orgsyn.org
Structure-Reactivity Studies:
Once a library of analogs is synthesized, their reactivity can be systematically studied and compared to that of the parent compound, this compound. These studies often involve kinetic measurements of reaction rates or product distribution analysis in various chemical transformations.
The data obtained from these studies are then used to build SAR models. These models help to correlate specific structural features with observed reactivity. For example, a study on substituted acetophenone derivatives revealed that the presence of electron-donating or electron-withdrawing groups significantly impacts their biological activities, which is a direct consequence of altered reactivity. rasayanjournal.co.in Similarly, in the context of materials science, the electronic properties of the analogs, which are governed by their substituents, can influence their performance in applications such as organic electronics or as components of polymers.
The rational design of analogs is not limited to simply altering substituents. It can also involve the synthesis of isomers to understand the impact of substituent positioning on reactivity. For instance, comparing the reactivity of this compound with its isomers, such as 1-(3-Bromo-4-iodophenyl)ethanone, can provide valuable information about the steric and electronic effects of the halogen atoms at different positions.
Future Directions and Emerging Research Avenues for 1 2 Bromo 3 Iodophenyl Ethanone
Development of Sustainable and Economically Viable Synthetic Protocols
The future synthesis of 1-(2-bromo-3-iodophenyl)ethanone and its derivatives will increasingly prioritize green chemistry principles to enhance economic viability and environmental compatibility. Current multi-step syntheses often rely on classical methods that may involve hazardous reagents and generate significant waste. The development of sustainable protocols is a critical area of research.
Key research objectives include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This could involve developing novel cyclization or rearrangement reactions that build molecular complexity efficiently.
Greener Solvents and Reagents: Replacing traditional halogenated solvents with more benign alternatives like bio-derived solvents or water. Research into solid-state synthesis or reactions under solvent-free conditions for this class of compounds is also a promising direction. The use of safer brominating and iodinating agents, moving away from elemental bromine and iodine, will be crucial.
Energy Efficiency: Exploring microwave-assisted or photochemically-driven reactions to reduce reaction times and energy consumption compared to conventional thermal methods.
| Sustainability Goal | Traditional Approach | Proposed Sustainable Alternative |
| Bromination | Elemental Bromine (Br₂) in CCl₄ | N-Bromosuccinimide (NBS) with a catalytic activator; enzymatic bromination. |
| Solvent Use | Chlorinated solvents (e.g., Chloroform) | Bio-based solvents (e.g., 2-MeTHF), ionic liquids, or solvent-free conditions. |
| Energy Input | Prolonged heating under reflux | Microwave irradiation, ultrasonic agitation, or photocatalysis to lower energy use. |
Exploitation of Advanced Catalysis for Unprecedented Chemo- and Regioselective Transformations
The presence of two different halogen atoms (bromine and iodine) at the ortho and meta positions, respectively, alongside a ketone, presents a rich playground for advanced catalytic methods. The differential reactivity of the C-I and C-Br bonds is the cornerstone for achieving unprecedented levels of chemo- and regioselectivity. Future research will focus on developing highly specialized catalysts that can distinguish between these reactive sites.
For instance, palladium-catalyzed cross-coupling reactions can be fine-tuned to selectively activate the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. This allows for a stepwise, controlled diversification of the molecular scaffold. Research into nickel, copper, or iron-based catalysts offers the potential for alternative reactivity and lower costs. The challenge lies in designing ligand systems for these metal catalysts that can precisely control which part of the molecule reacts. researchgate.netmdpi.com Such selective transformations are crucial for building complex molecules from this relatively simple starting material. researchgate.netmdpi.com
Table 1: Potential Selective Catalytic Transformations
| Reactive Site | Catalytic System | Reaction Type | Potential Product Class |
|---|---|---|---|
| Iodine (C-I) | Pd(0) with specific phosphine (B1218219) ligands | Suzuki Coupling | 2-Bromo-3-aryl-phenyl ethanones |
| Iodine (C-I) | Pd(0)/Cu(I) co-catalysis | Sonogashira Coupling | 2-Bromo-3-alkynyl-phenyl ethanones |
| Bromine (C-Br) | Ni(II) with bipyridine-type ligands | Buchwald-Hartwig Amination | 2-Amino-3-iodo-phenyl ethanones |
| Ketone (C=O) | Chiral Ru or Rh complexes | Asymmetric Hydrogenation | Chiral 1-(2-Bromo-3-iodophenyl)ethanol |
Integration with Flow Chemistry and Automated Synthesis for Scalability
To fully exploit the synthetic potential of this compound as a scaffold, high-throughput synthesis and scalability are essential. The integration of continuous flow chemistry and automated synthesis platforms represents a significant leap forward. nih.govbeilstein-journals.org
Flow chemistry offers several advantages over traditional batch processing:
Enhanced Safety: Potentially hazardous or exothermic reactions can be performed safely on a large scale as the small reaction volume at any given time minimizes risk.
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher yields and purities. nih.gov
Scalability: Scaling up production is a matter of running the system for a longer duration, bypassing the challenges of scaling up batch reactors.
Automated synthesis platforms can use this building block to rapidly generate large libraries of diverse compounds. synplechem.comchemrxiv.orgchemspeed.com By programming a sequence of reactions (e.g., a Suzuki coupling at the iodine position followed by a Buchwald-Hartwig amination at the bromine position), a robotic system can synthesize and purify hundreds of distinct analogues for screening in drug discovery or materials science. synplechem.comchemrxiv.org
Exploration of Unconventional Reactivity Modes for Novel Chemical Spaces
Moving beyond predictable transformations, future research will aim to uncover unconventional reactivity modes of this compound to access novel chemical spaces. univr.itnih.govnih.gov The unique electronic and steric arrangement of its functional groups could enable previously unexplored reaction pathways.
Potential areas of exploration include:
Domino and Cascade Reactions: Designing single-pot reactions where an initial event (e.g., a coupling reaction) triggers a series of subsequent intramolecular transformations, rapidly building molecular complexity to form polycyclic or heterocyclic systems.
Benzyne Intermediates: Generation of a highly reactive aryne intermediate through the elimination of the bromo and iodo groups could lead to novel cycloaddition or nucleophilic addition products that are otherwise difficult to synthesize.
Photoredox Catalysis: Using light to generate radical intermediates from the C-Br or C-I bonds could open up new avenues for C-C and C-heteroatom bond formation that are complementary to traditional transition-metal-catalyzed methods.
The exploration of such reactivity could lead to the discovery of entirely new molecular scaffolds with unique three-dimensional shapes, a highly desirable attribute in fields like medicinal chemistry. nih.gov
Synergistic Approaches Combining Computational Prediction and Experimental Validation
The "trial and error" approach to chemical research is increasingly being replaced by a synergistic workflow that combines computational modeling with experimental work. nih.govmdpi.com For a molecule like this compound, this synergy is particularly valuable for navigating its complex reactivity and rationally designing new functional molecules.
Computational tools can be used to:
Predict Reactivity: Using Density Functional Theory (DFT), chemists can calculate the activation energies for various competing reaction pathways, predicting the most likely outcome under specific conditions and guiding the choice of catalysts and reagents for achieving high selectivity. mdpi.com
Design Novel Catalysts: Modeling the interaction between the substrate and a catalyst's active site can help in the rational design of new ligands that enhance selectivity or reactivity.
Forecast Product Properties: The electronic, steric, and conformational properties of hypothetical products derived from this building block can be calculated, allowing researchers to prioritize the synthesis of molecules with the most promising characteristics for a given application.
This predictive power, when followed by targeted experimental validation, accelerates the discovery process, reduces waste, and lowers the cost of research and development. nih.govnih.gov
Table 2: Synergistic Computational-Experimental Workflow
| Step | Computational Task | Experimental Task |
|---|---|---|
| 1. Planning | DFT calculations to predict regioselectivity of a Sonogashira coupling at C-I vs. C-Br. | Selection of appropriate Pd/Cu catalyst system based on predictions. |
| 2. Execution | Model the transition state to optimize reaction conditions (temperature, solvent). | Perform the reaction under the computationally suggested optimal conditions. |
| 3. Analysis | Predict NMR spectra and other properties of the expected product. | Characterize the synthesized product (NMR, MS) and compare with predictions. |
| 4. Iteration | If unexpected byproducts form, model alternative pathways to understand their origin. | Adjust reaction conditions or catalyst to suppress byproduct formation based on new insights. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
